2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for cucurbitacin I 2-glucoside is 17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione . This nomenclature reflects:
- A cyclopenta[a]phenanthrene core with methyl substitutions at positions 4, 4, 9, 13, and 14.
- A hydroxylated side chain at position 17 featuring an α,β-unsaturated ketone and geminal dimethyl groups.
- A β-D-glucopyranosyl moiety linked via an ether bond at position 2 of the triterpenoid backbone.
Systematically, the compound belongs to the cucurbitacin glycoside subclass of triterpenoid saponins. Its classification is further defined by:
- Parent aglycone : Cucurbitacin I (a 19-norlanostane derivative).
- Glycosylation pattern : Monoglucosylation at C-2.
Molecular Formula and Stereochemical Configuration
The molecular formula C~36~H~52~O~12~ (exact mass: 676.8 g/mol) arises from:
- Triterpenoid backbone : 30 carbons (C1–C30).
- Glucosyl group : 6 carbons (C31–C36).
Stereochemical complexity is evident in:
| Stereocenter | Configuration | Position in Structure |
|---|---|---|
| C-2 | β-D-Glucose | Glycosidic linkage |
| C-8 | S | Cyclopentane ring |
| C-9 | R | Methyl substitution |
| C-10 | R | Core skeleton |
| C-16 | R | Hydroxyl group |
| C-17 | R | Side chain attachment |
The glucosyl moiety adopts the ^4~C~1~ chair conformation , stabilized by intramolecular hydrogen bonds between O3'–H···O5' and O2'–H···O6'. Nuclear magnetic resonance (NMR) data confirm the 23E configuration in the side chain, with coupling constants J~23,24~ = 15.2 Hz indicating trans olefin geometry.
Comparative Analysis with Related Cucurbitacin Glycosides
Cucurbitacin I 2-glucoside shares structural motifs with other cucurbitacin derivatives but exhibits distinct functionalization:
Key differentiating factors include:
- C-25 substitution : The hydroxyl group in cucurbitacin I 2-glucoside contrasts with the acetylated C-25 in cucurbitacin B derivatives, reducing lipophilicity compared to acetyl-bearing analogs.
- Ring A oxidation : A C-3 ketone and C-2 glucoside distinguish it from cucurbitacin D (C-2 ketone, C-3 hydroxyl).
- Side chain rigidity : The 23E configuration induces planar strain, enhancing reactivity toward cellular thiols compared to 23Z isomers.
Crystallographic Data and Conformational Stability
X-ray crystallography of related cucurbitacins reveals:
- Tetracyclic core : Adopts a boat-chair-boat-chair conformation across rings A–D, with torsional angles of 178.3° (C1–C10–C9–C8) and 56.7° (C13–C14–C15–C16).
- Glycosidic linkage : The β-1→2 bond between glucose and aglycone creates a dihedral angle Φ = -75.3°, Ψ = 120.1°, minimizing steric clash with C-19 methyl groups.
Conformational stability arises from:
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIPFHNYCKOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mogroside III is complex due to its intricate structure, which includes multiple glycosylated sugar moieties linked to a mogrol backbone. One common method involves the biotransformation of mogroside V using enzymes such as β-glucosidase. This enzyme catalyzes the hydrolysis of mogroside V to produce mogroside III .
Industrial Production Methods
Industrial production of mogroside III typically involves the extraction and purification from monk fruit. The fruit is harvested, dried, and then subjected to water or ethanol extraction. The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate mogroside III .
Chemical Reactions Analysis
Types of Reactions
Mogroside III undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Oxidation: Mogroside III can be oxidized using oxidizing agents like hydrogen peroxide, although this is less common in practical applications.
Glycosylation: Enzymatic glycosylation can be used to add sugar moieties to mogroside III, altering its sweetness and biological activity.
Major Products Formed
The primary product of hydrolysis is mogroside III itself, while further hydrolysis can produce mogroside II and mogrol .
Scientific Research Applications
Mechanism of Action
Mogroside III exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: Mogroside III inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Anti-diabetic Properties: It modulates blood glucose levels by enhancing insulin sensitivity and reducing glucose absorption in the intestines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized into two groups: glycosylated triterpenoids and cyclopenta-fused polycyclic hydrocarbons. Key comparisons are summarized below:
Key Observations:
Glycosylation Impact: The target compound’s glycosidic moieties distinguish it from nonpolar sterols (e.g., β-sitosterol) and hydrocarbons (e.g., cyclopenta(c,d)pyrene). These sugars enhance water solubility, likely reducing direct mutagenicity compared to lipophilic cyclopenta(c,d)pyrene, which penetrates cellular membranes more readily .
Bioactivity Contrasts : While cyclopenta(c,d)pyrene exhibits strong mutagenicity in Salmonella assays (TA98/TA100 strains) due to metabolic activation into reactive epoxides , the target compound’s glycosylation may redirect its metabolic pathway toward hydrolysis, releasing less toxic aglycones .
Mechanistic Insights:
- Aromaticity vs.
Research Findings and Implications
- Structural Similarity Principle: The compound’s functional groups (hydroxyls, ethers) align with the "similarity principle" in organic chemistry, where analogous moieties dictate comparable physical/chemical behaviors . For example, β-D-glucopyranosyl units confer polarity and hydrogen-bonding capacity, as seen in hesperidin ().
- Contradictions in Bioactivity : Despite structural parallels to β-sitosterol, the target compound’s glycosylation may preclude direct interaction with cholesterol transporters, necessitating further in vitro studies .
- Synthetic Challenges : The compound’s complexity (e.g., multiple stereocenters, glycosidic linkages) poses synthesis hurdles, mirroring issues in producing hypervalent iodine compounds ().
Biological Activity
The compound 2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol is a complex natural product belonging to the class of mogrosides. Mogrosides are known for their intense sweetness and various biological activities. This article aims to explore the biological activity of this specific compound through a review of existing literature, including case studies and research findings.
Structural Overview
The compound features a complex structure characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone. Its molecular formula can be represented as follows:
Key Structural Features
- Hydroxyl Groups : The presence of multiple hydroxyl groups contributes to its solubility and potential biological interactions.
- Cyclopenta[a]phenanthrene Core : This moiety is often associated with various pharmacological properties.
Antioxidant Activity
Research indicates that mogrosides possess significant antioxidant properties. A study demonstrated that compounds derived from mogrosides can scavenge free radicals effectively, thus protecting cells from oxidative stress. The specific compound has shown promise in reducing oxidative damage in cellular models.
Anti-inflammatory Effects
Mogrosides have been linked to anti-inflammatory effects. In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity may be beneficial in conditions such as arthritis and other inflammatory diseases.
Antidiabetic Properties
Several studies have highlighted the antidiabetic potential of mogrosides. The compound may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms including the modulation of glucose transporters.
Anticancer Activity
Emerging research suggests that mogrosides exhibit anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models. Specific pathways affected include those related to cell cycle regulation and apoptosis.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of mogrosides. Studies indicate that these compounds can protect neuronal cells from apoptosis induced by oxidative stress and neuroinflammation.
Case Studies
- Antioxidant Activity Study :
- Anti-inflammatory Effects :
- Antidiabetic Research :
-
Anticancer Activity :
- Objective : Evaluating the cytotoxic effects on cancer cell lines.
- Findings : Significant inhibition of cell proliferation was observed in breast cancer cell lines treated with mogroside extracts.
- Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
